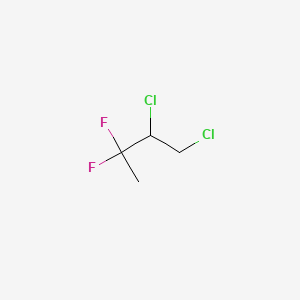
1,2-Dichloro-3,3-difluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3,3-difluorobutane is an organic compound with the molecular formula C4H6Cl2F2 It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms attached to a butane backbone
Méthodes De Préparation
The synthesis of 1,2-Dichloro-3,3-difluorobutane typically involves halogenation reactions. One common method is the fluorination of 1,2-dichlorobutane using a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with fluorine atoms .
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency and minimize by-products .
Analyse Des Réactions Chimiques
1,2-Dichloro-3,3-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions typically yields alcohols, while elimination reactions produce alkenes.
Applications De Recherche Scientifique
1,2-Dichloro-3,3-difluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique halogenation pattern makes it a useful probe in studying enzyme mechanisms and interactions with biological macromolecules.
Mécanisme D'action
The mechanism by which 1,2-Dichloro-3,3-difluorobutane exerts its effects involves interactions with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, influencing the compound’s reactivity and stability. The pathways involved often include halogen bonding and hydrogen bonding interactions, which play crucial roles in its chemical behavior .
Comparaison Avec Des Composés Similaires
1,2-Dichloro-3,3-difluorobutane can be compared with other halogenated butanes, such as:
1,2-Dichloro-3,3-difluoropropane: Similar in structure but with one less carbon atom, affecting its physical and chemical properties.
1,2-Dichloro-3,3-difluorohexane: With a longer carbon chain, this compound exhibits different reactivity and applications.
2,3-Dichlorobutane: Lacks fluorine atoms, resulting in distinct reactivity and uses.
Propriétés
Numéro CAS |
381-85-1 |
|---|---|
Formule moléculaire |
C4H6Cl2F2 |
Poids moléculaire |
162.99 g/mol |
Nom IUPAC |
1,2-dichloro-3,3-difluorobutane |
InChI |
InChI=1S/C4H6Cl2F2/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
Clé InChI |
LFLJVJVWIWKUGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


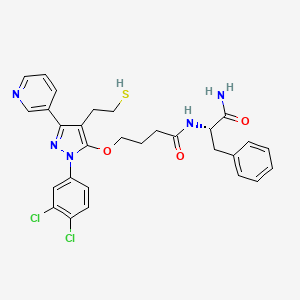
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
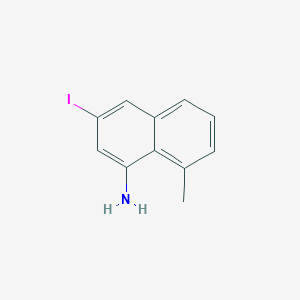

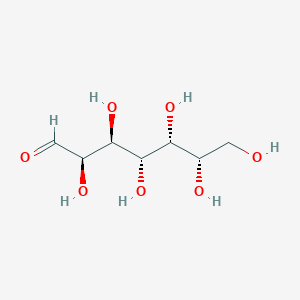

![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)


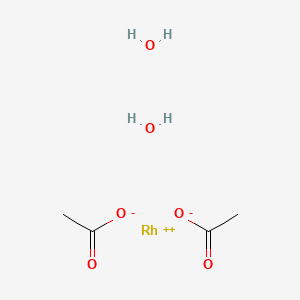


![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
